molecular formula C9H14N2 B159987 (1R)-2-Methyl-1-(2-pyridyl)propylamine CAS No. 138175-25-4

(1R)-2-Methyl-1-(2-pyridyl)propylamine

Cat. No. B159987
CAS RN: 138175-25-4
M. Wt: 150.22 g/mol
InChI Key: DQKQDUXKROXADZ-SECBINFHSA-N
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Description

“(1R)-2-Methyl-1-(2-pyridyl)propylamine” is a chemical compound with the molecular formula C9H14N2 . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of pyridine-containing biaryls, such as “this compound”, is a challenging task. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed as solutions for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are challenging due to the capricious nature of 2-pyridine organometallics and the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular structure, which includes a total of 25 bonds, 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .

Scientific Research Applications

Biopolymer Synthesis and Modification

  • The chemical modification of biopolymers like xylan demonstrates the potential to create biopolymer ethers and esters with specific properties. Functional groups, the degree of substitution, and the substitution pattern play crucial roles. For instance, methylation of xylan was explored under heterogeneous conditions or with dissolved polymer using methyl halides as reagents, enhancing the biopolymer's accessibility to reagents. These processes result in novel xylan esters, which might find applications in drug delivery due to their ability to form spherical nanoparticles with a size down to 60 nm. Furthermore, cationic xylan derivatives are proposed for applications as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Food Chemistry and Toxicology

  • The formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a product of reactions involving phenylacetaldehyde and creati(ni)ne, highlight the coordinated contribution of lipid oxidation and Maillard reaction in food processing and storage. The understanding of carbonyl chemistry involving both carbohydrates and lipids in food upon processing or storage sheds light on the formation of food toxicants like PhIP, offering insights into food safety and quality control (Zamora & Hidalgo, 2015).

Molecular Interactions and Stability

  • Research on tautomerism of nucleic acid bases, such as purine and pyrimidine, reveals the impact of molecular interactions, like those involving 2-oxo-5-chloro-pyrimidine and 2-hydroxy-5-chloropyrimidine, on the stability of tautomeric forms. The understanding of how molecular interactions influence the stability of tautomers, especially in different environments, can provide valuable insights into molecular biology and the design of nucleic acid-based therapies (Person et al., 1989).

Mechanism of Action

The mechanism of action of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” in chemical reactions involves the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Safety and Hazards

The safety and hazards of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” are not explicitly mentioned in the retrieved sources. For detailed information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

The future directions in the research and application of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” involve the development of more efficient methods for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This includes further modifications to the Suzuki–Miyaura coupling, the exploration of alternative nucleophilic reagents, and the advancement of C−H activation techniques .

properties

IUPAC Name

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKQDUXKROXADZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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